Pan-Aurora Inhibition Profile (Ki) Compared to Aurora A- and B-Selective Inhibitors
Tozasertib exhibits a distinct pan-Aurora inhibition profile with Ki values of 0.6 nM for Aurora A, 18 nM for Aurora B, and 4.6 nM for Aurora C . In contrast, Alisertib (MLN8237) is a selective Aurora A inhibitor (IC50 1.2 nM, >200-fold selective over Aurora B), and Barasertib (AZD1152-HQPA) is a selective Aurora B inhibitor (IC50 0.37 nM, ~3700-fold selective over Aurora A) . Tozasertib is 100-fold more selective for Aurora A over 55 other kinases, with notable exceptions for FLT-3 and BCR-ABL (Ki 30 nM) [1].
| Evidence Dimension | Kinase Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Aurora A Ki = 0.6 nM; Aurora B Ki = 18 nM; Aurora C Ki = 4.6 nM |
| Comparator Or Baseline | Alisertib: Aurora A IC50 = 1.2 nM; Barasertib: Aurora B IC50 = 0.37 nM |
| Quantified Difference | Tozasertib is a pan-Aurora inhibitor, whereas Alisertib and Barasertib are highly selective for Aurora A and B, respectively. |
| Conditions | Cell-free kinase assays |
Why This Matters
This distinct multi-kinase profile makes Tozasertib appropriate for studies requiring broad Aurora kinase inhibition, unlike selective agents that may spare Aurora B or A signaling.
- [1] TargetMol. (n.d.). Tozasertib lactate Product Datasheet. Retrieved from http://www.targetmol.cn/compound/tozasertib_lactate View Source
